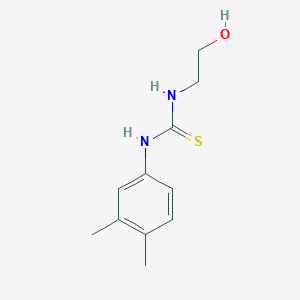

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Description

Significance and Versatility of the Thiourea (B124793) Scaffold in Chemical Science

Thiourea and its derivatives are a significant class of organic compounds characterized by the presence of a sulfur atom in place of the oxygen atom found in urea (B33335). mdpi.comresearchgate.net This substitution of oxygen with sulfur imparts unique chemical properties and reactivity to the molecule. researchgate.net The thiourea scaffold, with the general formula (R¹R²N)(R³R⁴N)C=S, is a versatile building block in both organic synthesis and medicinal chemistry. researchgate.netnih.gov

One of the most critical features of the thiourea moiety is its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. This interaction is crucial for the stabilization of ligand-receptor complexes and the recognition of bioactive sites. mdpi.com Consequently, thiourea derivatives have been extensively investigated for a wide range of therapeutic applications. Research has demonstrated that compounds incorporating this scaffold can exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. mdpi.com

In organic synthesis, thioureas serve as important precursors for the creation of various heterocyclic compounds, including pyrimidines and aminothiazoles. diva-portal.org Their utility also extends to industrial applications, where they are used in the production of resins, as vulcanization accelerators, and in photographic processes. nih.gov The presence of nitrogen and sulfur atoms allows for multiple bonding possibilities with metals, making them valuable ligands in coordination chemistry. researchgate.net

Historical Context of Thiourea Compound Development and Research Trends

The study of thiourea compounds has a rich history dating back to the 19th century. Urea itself was famously synthesized by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism. mdpi.com The sulfur analogue, thiourea, was first synthesized in 1873 by the Polish chemist Marceli Nencki. mdpi.com

Early research into thiourea derivatives led to the discovery of their potential therapeutic applications. For instance, some derivatives were developed to treat infections caused by Mycobacterium tuberculosis. mdpi.com Over the decades, the thiourea scaffold became a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs. mdpi.comresearchgate.net Examples include agents used in the treatment of neurodegenerative diseases and viral infections. mdpi.com

Contemporary research trends have focused on overcoming some of the limitations of early thiourea-based drugs, such as poor solubility or metabolic instability. mdpi.com This has led to innovative approaches, including the development of bioisosteric replacements for the thiourea moiety to improve the pharmacological profiles of new drug candidates. mdpi.combiointerfaceresearch.com Modern synthetic methodologies are continuously being developed to create novel thiourea derivatives with enhanced efficacy and selectivity for various biological targets. researchgate.netbiointerfaceresearch.com

Scope and Research Focus on 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea within Contemporary Chemical Studies

The potential research interest in this specific molecule can be inferred from its structural components:

The Thiourea Core : As discussed, this functional group is a potent hydrogen bond donor and acceptor, making it a strong candidate for interacting with biological macromolecules.

The 3,4-Dimethylphenyl Group : This aromatic substituent increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. The methyl groups can also engage in van der Waals interactions and may influence the compound's metabolic profile.

The 2-Hydroxyethyl Group : The terminal hydroxyl (-OH) group can participate in hydrogen bonding and may increase the compound's aqueous solubility. Its presence offers a site for further chemical modification, such as esterification or etherification, to create a library of related derivatives for structure-activity relationship (SAR) studies.

Given these features, research on this compound could be directed toward exploring its potential as an inhibitor of enzymes like urease or tyrosinase, or evaluating its cytotoxic effects against various cancer cell lines, which are common areas of investigation for novel thiourea derivatives. nih.govdergipark.org.tr

Below is a table of computed and general properties for structurally related compounds, which can provide an estimation of the physicochemical characteristics of this compound.

| Property | Value (for (3,4-Dimethylphenyl)thiourea) | Predicted Influence of 2-Hydroxyethyl Group |

| Molecular Formula | C₉H₁₂N₂S | C₁₁H₁₆N₂OS |

| Molecular Weight | 180.27 g/mol nih.gov | Increased |

| XLogP3 | 2.1 nih.gov | Likely Decreased (more hydrophilic) |

| Hydrogen Bond Donor Count | 2 nih.gov | Increased to 3 |

| Hydrogen Bond Acceptor Count | 1 nih.gov | Increased to 2 |

| Topological Polar Surface Area | 70.1 Ų uni.lu | Increased |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-3-4-10(7-9(8)2)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXAWIJZQJGVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369667 | |

| Record name | GNF-Pf-3762 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-72-5 | |

| Record name | NSC143339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GNF-Pf-3762 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 1 3,4 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition, bonding, and dynamic behavior can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3,4-dimethylphenyl ring would likely appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The two methyl groups attached to the phenyl ring would each produce a singlet, with their exact chemical shifts influenced by their position on the ring. The protons of the 2-hydroxyethyl group would present as two triplets, corresponding to the -CH₂-N and -CH₂-O moieties, with coupling between them. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the thiocarbonyl carbon (C=S), the aromatic carbons (including the two methyl-substituted carbons and the four other ring carbons), the two methyl carbons, and the two carbons of the hydroxyethyl (B10761427) group. The chemical shift of the C=S group is particularly characteristic and would be expected to appear significantly downfield.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption or scattering bands.

Key expected vibrational frequencies in the IR spectrum would include N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C=S stretching vibration, a hallmark of thioureas, would be expected in the region of 700-850 cm⁻¹, although it can be coupled with other vibrations. The C-N stretching vibrations and N-H bending vibrations would also provide valuable structural information. The O-H stretch from the hydroxyl group would appear as a broad band, typically around 3200-3600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Common fragmentation pathways for thiourea (B124793) derivatives include cleavage of the C-N bonds and fragmentation of the substituent groups. For this specific compound, one might expect to see fragments corresponding to the 3,4-dimethylphenyl isothiocyanate ion and the 2-hydroxyethylamine ion, as well as losses of small neutral molecules.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the molecule, including the orientation of the 3,4-dimethylphenyl group relative to the thiourea backbone and the conformation of the flexible 2-hydroxyethyl chain. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with potential interactions involving the N-H groups, the C=S group, and the hydroxyl group. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state.

Computational Approaches to Molecular Structure and Conformation

In conjunction with experimental techniques, computational chemistry provides valuable insights into the molecular structure and properties of a compound.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography, if available.

Furthermore, DFT can be used to explore the conformational landscape of the molecule, identifying the lowest energy conformers and the energy barriers between them. This is particularly relevant for the flexible 2-hydroxyethyl group. The calculated vibrational frequencies from DFT can also be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands.

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotational freedom around several key single bonds. The thiourea backbone itself (N-C(S)-N) allows for different spatial arrangements of its substituents. Due to the partial double bond character of the C-N bonds within the thiourea moiety, rotation is somewhat restricted, leading to distinct conformational isomers. researchgate.net In solution, an interconversion between different conformations, such as E,Z and Z,E conformations, has been observed for similar thiourea derivatives, with energy barriers that can be probed by techniques like temperature-dependent NMR spectroscopy. researchgate.net

MD simulations on various 1,3-disubstituted thiourea derivatives have been employed to explore the stability of different conformers and the interactions that govern their populations. acs.orgacs.orgresearchgate.net These studies typically involve simulating the molecule in a solvent box (e.g., water) to mimic physiological conditions and running the simulation for a duration sufficient to observe relevant conformational transitions, often on the nanosecond timescale. acs.org

Key torsional angles that define the conformation of this compound and are subjects of investigation in MD simulations include:

φ1 (C-C-N-C(S)): Rotation around the N-aryl bond, which determines the orientation of the 3,4-dimethylphenyl ring relative to the thiourea plane.

φ2 (C(S)-N-C-C): Rotation around the N-hydroxyethyl bond, which governs the position of the hydroxyethyl side chain.

φ3 (N-C-C-O): Rotation around the C-C bond of the hydroxyethyl group, influencing the spatial location of the terminal hydroxyl group.

The conformational space of the molecule is significantly influenced by the potential for intramolecular hydrogen bonding. The hydroxyl group of the 2-hydroxyethyl moiety can act as a hydrogen bond donor, while the sulfur and nitrogen atoms of the thiourea core can act as acceptors. This can lead to the formation of stable, low-energy conformations.

The following table summarizes typical torsional angles and interaction energies for similar thiourea derivatives, providing a basis for understanding the conformational preferences of this compound.

| Torsional Angle | Typical Range (degrees) | Potential Energy Barrier (kcal/mol) | Notes |

| φ1 (Aryl-N) | 30-90 | 5-10 | Steric hindrance from the ortho-methyl group on the phenyl ring can influence this angle. |

| φ2 (N-Alkyl) | 160-180 (anti) or 60-80 (gauche) | 2-5 | The anti conformation is often preferred to minimize steric clash, but gauche conformers can be stabilized by intramolecular hydrogen bonding. |

| φ3 (C-C) | 60, 180, -60 | 3-6 | Rotation around this bond determines the accessibility of the hydroxyl group for interactions. |

Note: The data in this table are representative values from computational studies on analogous thiourea derivatives and are intended to be illustrative.

Molecular dynamics simulations can also provide insights into the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms in the molecule. acs.orgacs.org A higher RMSD value over the simulation time would indicate significant conformational changes, while the RMSF can pinpoint which parts of the molecule are more flexible. For this compound, it is expected that the terminal methyl and hydroxyl groups would exhibit higher RMSF values, indicating greater mobility, whereas the atoms in the phenyl ring and the thiourea backbone would be more constrained.

The following interactive table presents hypothetical RMSF data for different functional groups within the molecule, based on general principles observed in MD simulations of similar compounds.

| Molecular Fragment | Expected RMSF (Å) | Interpretation |

| 3,4-Dimethylphenyl Ring | 0.5 - 1.0 | Relatively rigid aromatic system. |

| Thiourea Core | 0.8 - 1.5 | Some flexibility, with rotations around C-N bonds. |

| 2-Hydroxyethyl Chain | 1.5 - 2.5 | Higher flexibility, especially at the terminal hydroxyl group. |

Coordination Chemistry and Metal Complexation Studies Involving 1 3,4 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Ligand Design and Denticity of Thiourea (B124793) Systems

Thiourea and its derivatives are a versatile class of ligands in coordination chemistry due to the presence of multiple donor atoms—sulfur, and two nitrogen atoms—and their ability to act as neutral, monoanionic, or dianionic ligands. The specific design of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea incorporates several key features that dictate its coordination behavior. The 3,4-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, which can influence the electronic properties of the thiourea backbone. The 2-hydroxyethyl substituent provides an additional potential coordination site through its oxygen atom.

The denticity of thiourea ligands can vary. They can coordinate as monodentate ligands, typically through the sulfur atom, which is the most common mode. However, they can also act as bidentate chelating ligands, coordinating through the sulfur and one of the nitrogen atoms, or in some cases, through the sulfur and an oxygen atom from a substituent. The presence of the hydroxyethyl (B10761427) group in this compound introduces the possibility of S,O-bidentate coordination, in addition to the more common S-monodentate and S,N-bidentate modes. The formation of stable five- or six-membered chelate rings often favors bidentate coordination.

The interplay of steric and electronic factors arising from the substituents on the nitrogen atoms is crucial in determining the preferred coordination mode and the stability of the resulting metal complexes. For instance, bulky substituents can favor lower coordination numbers or influence the geometry of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions

Transition metal complexes of thiourea derivatives are widely studied. The synthesis of complexes with this compound would likely involve reacting the ligand with various transition metal salts, such as those of copper(I), copper(II), nickel(II), zinc(II), palladium(II), and platinum(II). rsc.orgmaterialsciencejournal.org The stoichiometry of the reaction (metal-to-ligand ratio) can influence the final product, leading to complexes with different numbers of coordinated ligands. rsc.org

For example, a general synthetic route could involve dissolving the thiourea ligand in a solvent like ethanol or acetonitrile (B52724) and adding a solution of the metal salt (e.g., CuCl₂, Ni(ClO₄)₂, ZnCl₂). The resulting complexes can often be isolated as crystalline solids. rsc.orgmaterialsciencejournal.org

Characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques include:

Elemental Analysis (CHN): To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=S) and ν(C-N) vibrational frequencies in the complex compared to the free ligand can indicate the involvement of the sulfur and nitrogen atoms in coordination. mdpi.comksu.edu.tr

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Shifts in the chemical shifts of protons and carbons near the donor atoms upon complexation provide evidence of coordination. nih.gov

UV-Vis Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands, can be observed.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. nih.gov

| Metal Ion | Typical Precursor | Reaction Conditions | Expected Geometry | Key Characterization Techniques |

|---|---|---|---|---|

| Cu(I) | CuCl, CuI | Acetonitrile, Room Temperature | Tetrahedral | ¹H NMR, X-ray Diffraction |

| Cu(II) | CuCl₂, Cu(CH₃COO)₂ | Ethanol/Methanol, Reflux | Square Planar, Tetrahedral | IR, UV-Vis, EPR |

| Ni(II) | NiCl₂, Ni(ClO₄)₂ | Ethanol, Reflux | Square Planar, Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Zn(II) | ZnCl₂, Zn(NO₃)₂ | Methanol, Room Temperature | Tetrahedral | ¹H & ¹³C NMR, X-ray Diffraction |

| Pd(II) | PdCl₂, K₂PdCl₄ | Acetonitrile/Ethanol, Reflux | Square Planar | ¹H & ¹³C NMR, X-ray Diffraction |

Complexation with Main Group Metal Ions

While less common than transition metals, main group metals can also form complexes with thiourea ligands. The synthesis would follow similar procedures, reacting the thiourea with salts of main group elements like tin (Sn), lead (Pb), or bismuth (Bi). The coordination is again expected to primarily occur through the soft sulfur donor atom, which has a high affinity for these softer metal ions. Characterization would rely on similar spectroscopic and analytical methods as for the transition metal complexes, with particular emphasis on NMR spectroscopy (for Sn) and X-ray crystallography to determine the coordination environment.

Coordination Modes and Binding Sites Analysis (S, N, O-donor capabilities)

This compound possesses three potential donor atoms: the sulfur of the thiocarbonyl group, the two nitrogen atoms of the thiourea backbone, and the oxygen atom of the hydroxyethyl group. This allows for several possible coordination modes. mdpi.comksu.edu.tr

S-Monodentate: This is the most prevalent coordination mode for thiourea ligands, where the soft sulfur atom binds to the metal center. This is particularly common with soft metal ions. mdpi.com

S,N-Bidentate: The ligand can form a chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms. This often results in a stable four- or five-membered ring.

S,O-Bidentate: The presence of the hydroxyethyl group allows for the possibility of chelation through the sulfur and the hydroxyl oxygen. This would lead to the formation of a six-membered chelate ring, which is generally stable.

Bridging: In polynuclear complexes, the thiourea ligand can bridge two metal centers, often through the sulfur atom.

Spectroscopic techniques are instrumental in determining the coordination mode. In IR spectroscopy, a shift to lower frequency of the ν(C=S) band and changes in the ν(N-H) and ν(C-N) bands upon complexation suggest S- and N-coordination. ksu.edu.tr If the hydroxyl group is involved in coordination, a shift in the ν(O-H) band would be expected. NMR spectroscopy can also provide definitive evidence for the binding sites through the observation of coordination-induced shifts of the signals of nuclei adjacent to the donor atoms. nih.gov

Structural and Electronic Properties of Thiourea-Metal Complexes

The coordination geometry around the metal center can vary significantly. For instance, Cu(I) and Zn(II) complexes often exhibit a tetrahedral geometry, while Ni(II) and Pd(II) complexes typically adopt a square planar geometry. rsc.orgnih.gov The specific bond lengths and angles, determined by X-ray crystallography, provide insight into the nature of the metal-ligand bond.

The electronic properties, studied by UV-Vis spectroscopy, are influenced by the metal's d-orbital splitting in the ligand field. The spectra of transition metal complexes often show d-d transitions, which are characteristic of the metal ion and its coordination environment. Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may also be observed, providing information about the electronic interactions between the metal and the ligand. The electron-donating dimethylphenyl group in the ligand is expected to increase the electron density on the donor atoms, potentially affecting the energy of these charge transfer bands.

| Property | Technique | Expected Observations and Inferences |

|---|---|---|

| Coordination Geometry | X-ray Diffraction | Tetrahedral (e.g., Cu(I), Zn(II)), Square Planar (e.g., Ni(II), Pd(II)), Octahedral (e.g., Ni(II)). rsc.orgnih.gov |

| Metal-Ligand Bond Lengths | X-ray Diffraction | Provides information on the strength and nature of the coordination bond. |

| Electronic Transitions | UV-Vis Spectroscopy | Observation of d-d transitions and charge transfer bands (MLCT, LMCT). |

| Magnetic Properties | Magnetic Susceptibility | Determination of the number of unpaired electrons, confirming the oxidation state and geometry of the metal center. |

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds of this compound are important aspects of their chemistry. The stability of the complexes will depend on several factors, including the chelate effect (if the ligand acts as a bidentate), the hardness/softness of the metal ion and donor atoms (HSAB principle), and steric hindrance from the substituents.

The reactivity of these complexes can be explored in various ways. For example, ligand substitution reactions can provide information about the lability of the thiourea ligand. The presence of the N-H and O-H groups in the ligand suggests that the reactivity may be pH-dependent. In some cases, the coordinated thiourea ligand can undergo chemical transformations, such as cyclization reactions.

The thermal stability of the complexes can be investigated using techniques like thermogravimetric analysis (TGA), which provides information about their decomposition patterns and thermal stability ranges. The stability in solution can be assessed by monitoring changes in their spectroscopic properties over time.

Theoretical and Computational Investigations of 1 3,4 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea were found. Consequently, data for the following subsections are unavailable:

Electronic Structure and Bonding Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, dihedral angles, and charge distribution calculated through methods like Density Functional Theory (DFT) is not available for this specific molecule.

Frontier Molecular Orbital (FMO) Theory

There are no published values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound. Such data is essential for analyzing its kinetic stability and chemical reactivity.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying electrophilic and nucleophilic attack sites, have not been generated or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

No QSAR models that specifically include this compound in their training or test sets have been identified. Therefore, there is no information on its predicted biological activities or the molecular descriptors that would govern its interactions with biological targets.

Mechanistic Pathways of Chemical Reactions Involving the Compound

There is a lack of published research on the specific mechanistic pathways of chemical reactions involving this compound. This includes studies on its synthesis mechanism or its behavior in subsequent chemical transformations.

Mechanistic Biological Investigations of Thiourea Derivatives Excluding Clinical Trials, Dosage, and Safety

In Vitro Studies on Molecular Interactions

Thiourea (B124793) derivatives are known to engage in a variety of molecular interactions, which form the basis of their biological effects. These interactions are largely dictated by the molecule's structural features, including the thiocarbonyl group and the N-H protons, which can participate in hydrogen bonding.

Enzyme Binding: The thiourea scaffold is a common feature in many enzyme inhibitors. semanticscholar.orgresearchgate.net The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. This allows thiourea derivatives to bind to the active sites of various enzymes, leading to their inhibition. For instance, studies on various thiourea derivatives have demonstrated inhibitory activity against enzymes such as cholinesterases, tyrosinase, α-amylase, and α-glucosidase. researchgate.netnih.gov The binding affinity and inhibitory potency are influenced by the nature of the substituents on the thiourea core. While specific enzyme inhibition studies for 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea are not extensively documented, the presence of the dimethylphenyl and hydroxyethyl (B10761427) groups would modulate its electronic and steric properties, thereby influencing its binding to specific enzyme targets.

Receptor Modulation: The ability of thiourea derivatives to interact with cellular receptors is another key aspect of their mechanism of action. The structural similarity of some thiourea derivatives to endogenous ligands allows them to bind to receptors and modulate their activity. This can lead to a cascade of downstream signaling events, ultimately resulting in a physiological response.

To illustrate the potential enzyme inhibitory activities of thiourea derivatives, the following table presents data for various analogues. It is important to note that this data is not for this compound but serves as a representative example of the class.

| Compound ID | Enzyme Target | IC50 (µg/mL) |

| Compound 3 | Acetylcholinesterase (AChE) | 50 |

| Butyrylcholinesterase (BChE) | 60 | |

| Compound 4 | Acetylcholinesterase (AChE) | 58 |

| Butyrylcholinesterase (BChE) | 63 |

Table 1: Illustrative enzyme inhibition data for representative thiourea derivatives. Data extracted from a study on various unsymmetrical thiourea derivatives. nih.gov

Exploration of Anti-Microbial Mechanisms

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.netmdpi.com The proposed mechanisms for these activities are multifaceted and often depend on the specific microbial species and the chemical structure of the thiourea compound.

One of the key mechanisms is the disruption of the microbial cell wall and membrane integrity. nih.gov The lipophilic nature of many thiourea derivatives allows them to penetrate the lipid-rich microbial membranes, leading to increased permeability and leakage of intracellular components.

Another proposed mechanism involves the inhibition of essential microbial enzymes. By binding to the active sites of enzymes crucial for microbial survival, such as those involved in DNA replication or metabolic pathways, thiourea derivatives can effectively halt microbial growth. nih.gov For example, some thiourea derivatives have been shown to inhibit bacterial DNA gyrase. nih.gov

Furthermore, the thiourea moiety can chelate metal ions that are essential for microbial enzyme function, thereby inactivating them. The ability to interfere with microbial processes makes thiourea derivatives promising candidates for the development of new antimicrobial agents.

The following table provides minimum inhibitory concentration (MIC) values for a representative thiourea derivative against various bacterial strains, illustrating the potential antibacterial spectrum of this class of compounds.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 2-16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 |

| Staphylococcus epidermidis | 2-16 |

| Enterococcus faecalis | 2-16 |

Table 2: Illustrative antibacterial activity of a representative thiourea derivative (TD4). Data from a study on a series of thiourea derivatives. nih.gov

Mechanistic Insights into Anti-Cancer Activity in Cell Lines

The anticancer properties of thiourea derivatives have been extensively studied, with research pointing to several molecular mechanisms of action. biointerfaceresearch.comnih.govresearchgate.net These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting various signaling pathways and molecular targets within cancer cells.

Induction of Apoptosis: Many thiourea derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov This is often achieved through the activation of caspase cascades, which are a family of proteases that play a central role in the execution of apoptosis. The upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are also common mechanisms.

Cell Cycle Arrest: Thiourea derivatives can interfere with the normal progression of the cell cycle, leading to arrest at different phases (e.g., G1, S, or G2/M). This prevents cancer cells from dividing and proliferating.

Inhibition of Key Signaling Pathways: Several signaling pathways that are crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways, can be targeted and inhibited by thiourea derivatives. By blocking these pathways, these compounds can effectively suppress tumor growth.

Molecular Targets: Specific molecular targets for thiourea derivatives in cancer cells include various protein kinases, such as BRAF, and growth factor receptors like VEGFR and EGFR. nih.govksu.edu.tr The binding of thiourea derivatives to these targets can inhibit their activity, thereby disrupting downstream signaling and impeding cancer progression.

The following table shows the cytotoxic activity of some thiourea derivatives against different cancer cell lines, providing an indication of their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 |

| SW620 (colon cancer) | 1.5 | |

| K562 (leukemia) | 6.3 |

Table 3: Illustrative cytotoxic activity of a representative thiourea derivative against various cancer cell lines. Data from a study on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives. biointerfaceresearch.com

Structure-Mechanism Relationships in Bioactive Thiourea Compounds

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the phenyl rings and the thiourea backbone play a crucial role in determining the compound's potency and selectivity. researchgate.net

Influence of Substituents: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect the electronic properties of the molecule, influencing its ability to form hydrogen bonds and interact with biological targets. For instance, the introduction of halogen atoms or trifluoromethyl groups has been shown to enhance the anticancer and antimicrobial activities of some thiourea derivatives. researchgate.net

Role of the Thiourea Linker: The thiourea moiety itself is a key pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor is critical for binding to target proteins. The flexibility of the thiourea linker also allows the molecule to adopt different conformations, which can be important for fitting into the binding pockets of various enzymes and receptors.

Theoretical Docking and Molecular Simulation of Biological Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the interactions between thiourea derivatives and their biological targets at the molecular level. ksu.edu.trnih.gov

Molecular Docking: Molecular docking studies can predict the binding mode and affinity of a ligand (in this case, a thiourea derivative) to the active site of a protein. ksu.edu.tr These studies can help to identify key amino acid residues involved in the interaction and provide insights into the structural basis for the compound's activity. For example, docking studies have been used to investigate the binding of thiourea derivatives to the active sites of enzymes like BRAF kinase and various microbial enzymes. ksu.edu.tr

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction over time. These simulations can reveal how the ligand and protein move and adapt to each other upon binding, and can help to assess the stability of the complex.

The following table presents theoretical binding energies of a representative thiourea derivative with a target protein, as determined by molecular docking.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| N-(allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) | -7.2 |

| N-(allylcarbamothioyl)-2-methylbenzamide | BRAF (V600E) | -6.9 |

Table 4: Illustrative molecular docking results for representative thiourea derivatives with the BRAF protein kinase. Data from a study on novel thiourea derivatives. ksu.edu.tr

Applications in Materials Science and Technology

Utilization in Polymer Chemistry and Functional Materials

Thiourea (B124793) derivatives are valuable precursors and intermediates in the field of polymer chemistry. researchgate.net They can be incorporated into polymer backbones or used as modifying agents to impart specific functionalities. The nitrogen, sulfur, and, in this case, oxygen atoms can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

The 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea molecule possesses two key features for polymerization:

The N-H groups: These can react with various monomers, such as isocyanates or epoxides, to form polythioureas or other polymer structures.

The hydroxyl (-OH) group: This functional group allows for esterification or etherification reactions, enabling the compound to be grafted onto existing polymer chains or to act as a monomer in the synthesis of polyesters and polyethers.

The incorporation of the 3,4-dimethylphenyl group can enhance the thermal stability and solubility of the resulting polymers in organic solvents. The thiourea moiety itself can confer properties such as flame retardancy or enhanced adhesion to metal surfaces.

Role in Dye Chemistry and Pigment Synthesis

Thiourea derivatives are often used as intermediates in the synthesis of heterocyclic compounds that form the basis of many dyes and pigments. mdpi.com The thiourea functional group can undergo cyclization reactions to form various heterocyclic systems. For example, a related compound, N-(3,4-dimethylphenyl)-N'-[4-(2-phenyldiazenyl)phenyl]-thiourea, is classified as a dye, highlighting the potential of the dimethylphenyl thiourea scaffold in chromophore development. epa.gov The specific structure of this compound could be chemically modified to create azo dyes or other colored compounds, with the dimethylphenyl and hydroxyethyl (B10761427) groups influencing properties like color fastness, solubility, and affinity for different substrates.

Application in Elastomers and Textile Industries

In the textile industry, thiourea and its derivatives, particularly thiourea dioxide, are widely used as reducing agents. atamanchemicals.comwikipedia.org They are employed in reductive bleaching processes for textiles and in the vat dyeing of fibers like wool and silk. researchgate.netatamanchemicals.com Thiourea dioxide is valued for its stability and strong reducing power, which becomes active upon heating. researchgate.net Given its thiourea core, this compound could potentially be oxidized to a corresponding dioxide derivative, which might serve as a specialized reducing agent.

Furthermore, thiourea derivatives can act as vulcanization accelerators in the rubber industry. They help to control the cross-linking of polymer chains in elastomers, thereby improving their mechanical properties such as elasticity and durability. The specific organic substituents on the thiourea molecule can modulate its activity and solubility in the rubber matrix.

Development of Thiourea-Based Sensors and Sensing Mechanisms

The thiourea moiety is an excellent ligand for various metal ions, particularly heavy and transition metals. This property has been extensively exploited in the development of chemical sensors. mdpi.com The sulfur and nitrogen atoms of the thiourea group can form stable complexes with metal ions, leading to a detectable signal change, such as a color change (colorimetric sensor) or a change in fluorescence (fluorometric sensor). researchgate.net

The design of a thiourea-based sensor typically involves linking the thiourea recognition site to a signaling unit (a chromophore or fluorophore). In the case of this compound, the dimethylphenyl group could be part of such a signaling system. The binding of a target analyte, such as mercury (Hg²⁺) ions, to the thiourea group would perturb the electronic system of the molecule, resulting in a measurable optical response. mdpi.comanalis.com.my The hydroxyethyl group could be used to improve water solubility or to immobilize the sensor molecule on a solid substrate.

| Thiourea Derivative | Target Analyte | Sensing Principle | Detection Limit |

| Nitrophenyl Thiourea-Modified Polyethylenimine | SO₄²⁻, F⁻, AcO⁻ | Colorimetric | Visual |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Hg²⁺ | Colorimetric / UV-Vis | Not specified |

| Thiourea-Decorated POSS | Dimethyl methylphosphonate (B1257008) (DMMP) | Surface Acoustic Wave (SAW) | ~1 ppm |

| Nafion/CuO/ZnO Nanospikes Composite | Thiourea (TU) | Voltammetric Electrochemical | 23.03 ± 1.15 µM |

This table presents data for various thiourea derivatives to illustrate their application in sensor technology.

Corrosion Inhibition Properties and Mechanisms

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are widely recognized as effective corrosion inhibitors for various metals in acidic environments. scispace.comemerald.comanalis.com.my Thiourea and its derivatives are particularly effective due to the presence of both sulfur and nitrogen atoms. jmaterenvironsci.comonepetro.org

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This process forms a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com The adsorption can occur through:

Chemisorption: The lone pair of electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, forming a strong coordinate bond. onepetro.org The sulfur atom, being more easily polarizable and a stronger electron donor than nitrogen in acidic solutions, often plays a dominant role in the adsorption process. analis.com.myjmaterenvironsci.com

Physisorption: Electrostatic interaction between protonated inhibitor molecules and a negatively charged metal surface (in the form of adsorbed anions from the acid).

Thiourea derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal surface. jmaterenvironsci.com The effectiveness of a thiourea derivative as a corrosion inhibitor is highly dependent on its molecular structure, including the nature of its substituent groups, which influence its electron density distribution and steric factors. The dimethylphenyl and hydroxyethyl groups in this compound would affect its solubility and the electronic properties of the thiourea core, thereby modulating its adsorption characteristics and inhibition efficiency. nih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Mechanism |

| Dibutyl thiourea | Steel | 1N HCl | High (specific % not stated) | Adsorption via S-atom |

| Organoselenium thiourea derivatives | C-steel | 1 M HCl | 96.65 - 98.54 | Mixed (Physical & Chemical Adsorption) |

| Thiourea | 1100 Al alloy | HCl | Up to 52.54 | Adsorption |

| Phenyl thiourea (PTU) | Aluminum | NaOH | Significant reduction in corrosion | Protective film formation |

This table summarizes the performance of various thiourea derivatives as corrosion inhibitors.

Catalytic Applications of Thiourea and Its Derivatives

Organocatalysis by Thiourea (B124793) Scaffolds

Thiourea derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. researchgate.netnih.govresearchgate.net The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with hydrogen-bond acceptors, such as carbonyl groups or nitro groups, thereby activating the substrate towards nucleophilic attack. This non-covalent mode of activation is a hallmark of thiourea organocatalysis. rsc.org

The acidity of the N-H protons, and thus the catalytic activity, can be fine-tuned by the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings of N,N'-diaryl thioureas enhance their hydrogen-bonding capacity and catalytic efficacy. In the case of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, the electron-donating nature of the dimethylphenyl group might modulate the acidity of the N-H protons, influencing its catalytic potential. The presence of the hydroxyethyl (B10761427) group introduces an additional hydrogen-bond donor site, which could lead to more complex substrate interactions and potentially bifunctional catalysis.

Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea moiety and a Lewis basic site (such as an amine) within the same molecule, have demonstrated remarkable activity and selectivity in a wide range of organic reactions. goettingen-research-online.de These catalysts can simultaneously activate both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via interaction with the basic site), leading to highly organized transition states and enhanced reactivity and stereoselectivity. While this compound does not possess a strongly basic amine, the hydroxyl group could potentially play a similar, albeit weaker, role in activating nucleophiles.

Table 1: Examples of Reactions Catalyzed by Thiourea Scaffolds

| Reaction Type | Catalyst Type | Substrates | Product | Reference |

| Michael Addition | Bifunctional Amino-Thiourea | Nitroolefins, Malonates | γ-Nitrocarbonyl Compounds | goettingen-research-online.de |

| Strecker Reaction | Bifunctional Imidazole-Thiourea | Imines, Cyanide source | α-Aminonitriles | goettingen-research-online.de |

| Aza-Henry Reaction | Chiral Thiourea | Imines, Nitroalkanes | β-Nitroamines | rsc.org |

| Aldol (B89426) Reaction | Bifunctional Thiourea | Aldehydes, Ketones | β-Hydroxy Carbonyls | researchgate.net |

Metal-Thiourea Complexes as Catalysts in Organic Transformations

Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal centers through the sulfur atom or, in some cases, through both sulfur and nitrogen atoms. nih.govrsc.org The resulting metal-thiourea complexes have shown significant catalytic activity in various organic transformations. The electronic and steric properties of the thiourea ligand can be readily modified by changing the substituents on the nitrogen atoms, which in turn influences the catalytic performance of the metal complex.

For this compound, the sulfur atom is expected to be the primary coordination site for a metal ion. The dimethylphenyl and hydroxyethyl groups would modulate the electron density on the sulfur atom and the steric environment around the metal center. The hydroxyl group could also potentially coordinate to the metal, leading to a bidentate chelate, which would enhance the stability of the complex.

Metal-thiourea complexes have been employed as catalysts in reactions such as cross-coupling reactions, hydrogenations, and oxidations. The specific role of the thiourea ligand can vary, from simply stabilizing the metal center to actively participating in the catalytic cycle by influencing the substrate binding and product release steps.

Table 2: Catalytic Applications of Metal-Thiourea Complexes

| Metal | Thiourea Ligand Type | Reaction Type | Reference |

| Palladium | N-Aryl-N'-benzoyl thiourea | Suzuki Cross-Coupling | nih.gov |

| Ruthenium | Chiral Thiourea | Asymmetric Transfer Hydrogenation | nih.gov |

| Copper | Diacylthiourea | Oxidation of Alcohols | rsc.org |

| Gold | Phosphine-Thiourea | Anticancer Applications | nih.gov |

Asymmetric Catalysis Mediated by Chiral Thioureas

The development of chiral thiourea-based organocatalysts has revolutionized the field of asymmetric synthesis. researchgate.netnih.govresearchgate.net By incorporating a chiral scaffold into the thiourea backbone, it is possible to create a chiral hydrogen-bonding environment that can effectively control the stereochemical outcome of a reaction. These catalysts have been successfully applied in a wide array of enantioselective transformations, including Michael additions, aldol reactions, Mannich reactions, and Diels-Alder reactions. researchgate.netgoettingen-research-online.de

The most successful chiral thiourea catalysts are often bifunctional, containing a chiral diamine or amino alcohol backbone. nih.gov This design allows for a synergistic activation of both the electrophile and the nucleophile, leading to high levels of enantioselectivity. The precise positioning of the reacting partners within the chiral pocket of the catalyst is crucial for achieving efficient stereochemical control.

While this compound is not inherently chiral, it could be readily converted into a chiral derivative. For instance, the hydroxyethyl group could be resolved to introduce a stereocenter, or a chiral moiety could be appended to the molecule. Such a chiral version of the compound would be a promising candidate for applications in asymmetric catalysis, leveraging the established principles of chiral thiourea organocatalysis.

Table 3: Enantioselective Reactions Catalyzed by Chiral Thioureas

| Reaction | Catalyst | Enantiomeric Excess (ee) | Reference |

| Nitro-Michael Addition | (R,R)-Cyclohexanediamine-derived thiourea | up to 99% | goettingen-research-online.de |

| Strecker Reaction | Imidazole-based chiral thiourea | up to 87% | goettingen-research-online.de |

| Aza-Henry Reaction | Hydroquinine-derived chiral thiourea | up to 99% | rsc.org |

| [3+2] Annulation | Bifunctional thiourea | >99% | researchgate.net |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of thiourea-catalyzed reactions is essential for the rational design of more efficient and selective catalysts. Mechanistic studies, combining experimental techniques such as kinetics and NMR spectroscopy with computational modeling, have provided valuable insights into the catalytic cycles of these reactions.

In organocatalysis, the primary role of the thiourea catalyst is to activate the electrophile through hydrogen bonding. rsc.org In bifunctional systems, the Lewis basic group simultaneously activates the nucleophile. The transition state of the reaction is a highly organized assembly involving the catalyst, the electrophile, and the nucleophile, held together by a network of non-covalent interactions. The stereochemical outcome of the reaction is determined by the specific geometry of this ternary complex.

For metal-catalyzed reactions involving thiourea ligands, the mechanistic picture is more complex. The thiourea ligand can influence the reaction by modifying the electronic properties of the metal center, by sterically controlling the access of substrates to the metal, or by participating directly in substrate activation. In some cases, the thiourea may dissociate from the metal during the catalytic cycle, while in others it remains coordinated throughout the entire process.

While no specific mechanistic studies on this compound have been reported, its structural features suggest that it would operate through similar mechanistic principles as other thiourea-based catalysts. The interplay between the hydrogen-bonding capabilities of the thiourea and hydroxyl groups, and the electronic influence of the dimethylphenyl substituent, would be key factors in determining its catalytic behavior.

Environmental Chemistry and Remediation Applications

Adsorption and Complexation of Heavy Metal Ions

There is no available research data detailing the efficacy or capacity of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea for the adsorption and complexation of heavy metal ions from aqueous solutions. Studies on other thiourea (B124793) derivatives have suggested that the sulfur and nitrogen atoms can act as effective binding sites for heavy metals, but specific adsorption isotherms, kinetic models, and maximum adsorption capacities for this particular compound have not been determined.

Role in Water Purification and Contaminant Removal

Information regarding the role of this compound in broader water purification and contaminant removal processes is not present in the reviewed literature. Consequently, there are no detailed research findings on its effectiveness in treating wastewater or removing specific organic or inorganic pollutants.

Chelation-Based Environmental Technologies

While the molecular structure of this compound suggests potential chelating properties, there are no published studies that explore its application in chelation-based environmental technologies. Research into its ability to form stable complexes with metal ions for purposes such as soil remediation or environmental cleanup is currently unavailable.

Future Directions and Emerging Research Avenues

Advanced Functionalization and Derivatization Strategies

The core structure of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea offers multiple sites for advanced functionalization, providing a platform for the synthesis of a diverse library of novel compounds with potentially enhanced properties. Future research will likely focus on several key strategies:

Modification of the Hydroxyethyl (B10761427) Group: The terminal hydroxyl group is a prime target for derivatization. Esterification or etherification can introduce a wide range of functional groups, altering the compound's lipophilicity, solubility, and interaction with biological targets. For instance, introducing long alkyl chains could enhance membrane permeability, while incorporating fluorescent tags could enable its use in bioimaging studies.

Aromatic Ring Substitution: The 3,4-dimethylphenyl ring, while seemingly simple, can be further functionalized. Electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups, which can significantly modulate the electronic properties of the molecule. These new derivatives could then serve as intermediates for further synthetic transformations.

N-H Group Derivatization: The nitrogen atoms of the thiourea (B124793) moiety can also be functionalized. While one nitrogen is trisubstituted, the other bears a hydrogen atom that can be replaced. This could lead to the synthesis of N-alkylated or N-acylated derivatives, which may exhibit altered hydrogen-bonding capabilities and, consequently, different biological activities.

These advanced functionalization strategies are pivotal for exploring the structure-activity relationships (SAR) of this class of compounds, a crucial step in the development of new therapeutic agents and functional materials.

Multi-Component Reactions for Thiourea Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent waste, and energy consumption.

A significant future direction for the synthesis of derivatives of this compound is the utilization of MCRs, such as the Biginelli reaction. iau.irjk-sci.comwisdomlib.orgtaylorandfrancis.comnih.gov The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce dihydropyrimidinones or their thio-analogs. wisdomlib.orgnih.gov By employing a substituted thiourea like this compound in a Biginelli-like reaction, novel heterocyclic scaffolds can be accessed. This one-pot synthesis offers a streamlined route to complex molecules that would otherwise require lengthy, multi-step syntheses. nih.gov The development of asymmetric MCRs using chiral catalysts could also lead to the enantioselective synthesis of complex thiourea derivatives. rsc.org

| Reaction Type | Reactants | Potential Products | Advantages |

| Biginelli-like Reaction | Aldehyde, β-ketoester, this compound | Dihydropyrimidinethiones | High efficiency, atom economy, access to heterocyclic scaffolds |

| Ugi-type Reaction | Isocyanide, aldehyde, carboxylic acid, amine (or derivative) | Complex acyclic thiourea derivatives | High structural diversity, combinatorial library synthesis |

Integration with Nanoscience and Nanotechnology

The synergy between organic chemistry and nanoscience has opened up new frontiers in materials science and medicine. Thiourea derivatives, including this compound, are well-suited for integration with nanotechnology due to the presence of sulfur and nitrogen atoms, which can act as anchoring groups for metal nanoparticles.

Future research could explore the following areas:

Functionalized Nanoparticles: The thiourea moiety can be used to functionalize the surface of nanoparticles, such as gold, silver, or quantum dots. rsc.orgresearchgate.net This can improve their stability, biocompatibility, and targeting capabilities for applications in drug delivery and medical imaging. For example, silver nanoparticles decorated with thiourea-functionalized magnetic hydroxyapatite (B223615) have been shown to be robust nanocatalysts. rsc.org

Chemosensors: The ability of the thiourea group to bind to heavy metal ions makes these compounds promising candidates for the development of chemosensors. nih.gov By immobilizing this compound on a solid support or a nanoparticle surface, highly sensitive and selective sensors for the detection of environmental pollutants could be fabricated.

Nanocatalysis: Thiourea-functionalized nanoparticles can also serve as efficient and recyclable catalysts for a variety of organic transformations. rsc.org The high surface area of nanoparticles enhances catalytic activity, while the thiourea moiety can provide specific binding sites for reactants. For instance, thiourea dioxide-grafted magnetic nanoparticles have been used as a green and reusable nanocatalyst. researchgate.net

Development of Novel Computational Models for Predicting Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the development of novel computational models can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful method for correlating the chemical structure of a compound with its biological activity. nih.govscichemj.orgsciencepublishinggroup.comfarmaciajournal.comnih.gov By developing QSAR models for a series of derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent analogues. nih.govscichemj.orgsciencepublishinggroup.comfarmaciajournal.comnih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com DFT calculations can provide insights into the geometry, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to understand reaction mechanisms and to design new catalysts.

Molecular Docking and Dynamics Simulations: These computational techniques are used to study the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govacs.orgnih.gov By performing molecular docking and dynamics simulations, researchers can predict the binding mode and affinity of this compound derivatives to various biological targets, which is crucial for rational drug design. nih.gov

| Computational Method | Application for this compound | Predicted Properties |

| QSAR | Predicting biological activity of new derivatives | Potency, selectivity |

| DFT | Understanding electronic structure and reactivity | Molecular orbitals, reaction energies, spectroscopic data |

| Molecular Docking | Simulating binding to biological targets | Binding affinity, interaction modes |

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. Thiourea derivatives have significant potential to contribute to this field, both as products of green synthesis and as enablers of sustainable technologies.

Green Synthesis: Future research will focus on developing more environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient methods such as solar energy. researchgate.netnih.govgoogle.comnih.govrsc.orgresearchgate.netresearchgate.net For example, the synthesis of symmetrical N, N′-disubstituted thiourea derivatives has been achieved in water using solar energy. researchgate.net

Organocatalysis: Thiourea derivatives are known to be effective organocatalysts, capable of promoting a variety of organic reactions through hydrogen bonding interactions. rsc.orgwikipedia.orgrsc.orgacs.org This avoids the use of toxic and expensive metal catalysts. wikipedia.orgrsc.org Future work could explore the catalytic activity of this compound and its chiral derivatives in asymmetric synthesis.

Biodegradable Materials: The development of biodegradable polymers and materials is a key goal of sustainable chemistry. The functional groups present in this compound could be exploited to incorporate this molecule into polymer backbones, potentially leading to new materials with desirable properties and improved biodegradability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, and what optimization strategies are recommended?

- Methodology : The compound can be synthesized via nucleophilic addition of 3,4-dimethylphenyl isothiocyanate to 2-hydroxyethylamine. Key parameters include solvent choice (e.g., anhydrous THF or DMF), reaction temperature (0–25°C), and catalyst use (e.g., triethylamine). Purity is enhanced via recrystallization from ethanol/water mixtures (80:20 v/v). Confirm product identity using H/C NMR and FT-IR spectroscopy, focusing on thiourea C=S stretch (~1250–1350 cm) and hydroxyl O–H stretch (~3200–3600 cm) .

Q. How can the molecular conformation and crystallinity of this compound be characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond lengths, angles, and intermolecular interactions. For example, related thiourea derivatives exhibit intramolecular N–H···S hydrogen bonds and π-π stacking between aromatic rings. If crystallization fails, use powder XRD paired with DFT-optimized geometry to infer packing motifs .

Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial, anticancer)?

- Methodology :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC values to reference drugs (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of this thiourea derivative?

- Methodology :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions.

- Conduct molecular docking (AutoDock Vina) against target enzymes (e.g., EGFR kinase, DHFR) to predict binding affinities. Compare results with experimental IC values to validate computational models .

Q. What strategies resolve contradictions in biological activity data between similar thiourea derivatives?

- Methodology :

- Analyze substituent effects: The 3,4-dimethylphenyl group enhances lipophilicity (logP ~2.8) compared to methoxy or halogen-substituted analogs, impacting membrane permeability.

- Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. For example, electron-donating groups (e.g., –CH) may improve antibacterial activity but reduce solubility .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

- Methodology :

- Determine physicochemical properties (e.g., hydrolysis half-life, soil sorption coefficient ) using OECD guidelines.

- Perform acute toxicity assays on Daphnia magna (EC) and Vibrio fischeri (Microtox). For chronic effects, use algal growth inhibition tests (Raphidocelis subcapitata) .

Methodological Notes

- Contradiction Management : Discrepancies in bioactivity often arise from assay conditions (e.g., serum content, incubation time). Standardize protocols across labs using ISO guidelines.

- Advanced Instrumentation : For mechanistic studies, employ surface plasmon resonance (SPR) to quantify target binding kinetics or LC-MS/MS for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.